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Compound of Interest

Compound Name: SID 24785302

Cat. No.: B12858318 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and

preliminary biological evaluation of SID 24785302, a novel pyrazolone derivative with potential

therapeutic applications. This document is intended for researchers, scientists, and

professionals in the field of drug development.

Compound Identity and Physicochemical Properties
SID 24785302, also known by its ChEMBL identifier CHEMBL1546134, is a small molecule

with the chemical formula C18H14N4OS. Its systematic IUPAC name is (4Z)-3-methyl-4-[(1-

phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1H-pyrazol-5-one. The compound has a

molecular weight of 334.4 g/mol .
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Property Value Source

Molecular Formula C18H14N4OS PubChem

IUPAC Name

(4Z)-3-methyl-4-[(1-phenyl-3-

thiophen-2-ylpyrazol-4-

yl)methylidene]-1H-pyrazol-5-

one

PubChem

Molecular Weight 334.4 g/mol PubChem

ChEMBL ID CHEMBL1546134 PubChem

PubChem SID 24785302 PubChem

PubChem CID 6001017 PubChem

Putative Discovery and Rationale
While a specific discovery publication for SID 24785302 has not been identified in the public

domain, its structural features strongly suggest its origin from a research program focused on

the discovery of novel kinase inhibitors. The pyrazolone scaffold is a well-established

pharmacophore in the design of inhibitors for various protein kinases, which are critical

regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1]

[2][3][4] The fusion of a pyrazole-4-carbaldehyde moiety with a pyrazolone ring is a common

strategy to generate compounds with potential to interact with the ATP-binding site of kinases.

Synthesis and Characterization
A definitive, published synthetic protocol for SID 24785302 is not currently available. However,

based on established synthetic methodologies for analogous pyrazolone derivatives, a

plausible synthetic route can be proposed. This proposed pathway involves a key intermediate,

1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.

Proposed Synthetic Pathway
The synthesis likely proceeds in two main stages:
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Synthesis of the Aldehyde Intermediate: The precursor, 1-phenyl-3-(thiophen-2-yl)-1H-

pyrazole-4-carbaldehyde (CAS 210825-11-9), is likely synthesized via a Vilsmeier-Haack

reaction on a suitable phenylhydrazone derivative. This is a common and efficient method for

the formylation of electron-rich heterocyclic systems.

Condensation to form SID 24785302: The final compound is likely obtained through a

Knoevenagel condensation reaction between the pyrazole-4-carbaldehyde intermediate and

a suitable pyrazolone, such as 3-methyl-1H-pyrazol-5(4H)-one.

Stage 1: Aldehyde Synthesis

Stage 2: Condensation

Phenylhydrazine

Phenylhydrazone Intermediate

2-Acetylthiophene

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Vilsmeier-Haack Reagent (POCl3, DMF)

SID 24785302

3-Methyl-1H-pyrazol-5(4H)-one

Click to download full resolution via product page

Figure 1: Proposed two-stage synthesis of SID 24785302.

Experimental Protocols (Hypothetical)
Protocol for Synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde:

To a solution of the corresponding phenylhydrazone in dimethylformamide (DMF),

phosphorus oxychloride (POCl3) is added dropwise at 0°C.
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The reaction mixture is then heated to 60-80°C and stirred for several hours.

Upon completion, the reaction is quenched by pouring onto crushed ice and neutralized with

a suitable base (e.g., sodium bicarbonate).

The resulting precipitate is filtered, washed with water, and purified by recrystallization or

column chromatography.

Protocol for Synthesis of SID 24785302:

Equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 3-methyl-

1H-pyrazol-5(4H)-one are dissolved in a suitable solvent such as ethanol or acetic acid.

A catalytic amount of a base (e.g., piperidine or sodium acetate) is added.

The reaction mixture is refluxed for several hours.

The product precipitates upon cooling and is collected by filtration, washed, and

recrystallized to afford the pure compound.

Biological Activity and Mechanism of Action
While no specific biological data for SID 24785302 is available in peer-reviewed literature, its

inclusion in chemical screening libraries suggests it has been evaluated for biological activity.

The structural class of pyrazolone derivatives is widely recognized for its potential to inhibit

protein kinases.

Inferred Target Class: Protein Kinases
The core pyrazolone scaffold is a known "privileged structure" in medicinal chemistry,

frequently appearing in compounds targeting the ATP-binding site of protein kinases.[3]

Numerous studies have reported the synthesis and evaluation of pyrazole and pyrazolone

derivatives as potent inhibitors of various kinases, including those involved in cancer cell

proliferation and survival.[1][2][4]

Potential Signaling Pathway Involvement
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Given its likely role as a kinase inhibitor, SID 24785302 could potentially modulate one or more

cellular signaling pathways crucial for cell growth, differentiation, and apoptosis.

Potential Mechanism of Action

SID 24785302

Protein Kinase (e.g., Receptor Tyrosine Kinase)Inhibition Phosphorylation of Downstream Substrates
Catalyzes

ATP Binds to ATP pocket

Cellular Proliferation, Survival
Leads to

Click to download full resolution via product page

Figure 2: Hypothesized mechanism of action for SID 24785302.

Future Directions
The information presented in this technical guide, while based on structural analogy and

established chemical principles, highlights the need for further investigation into the specific

biological activities of SID 24785302. Key future research directions should include:

Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic

protocol and full characterization of the compound.

Biological Screening: Comprehensive screening against a panel of protein kinases to identify

specific molecular targets.

In Vitro and In Vivo Studies: Evaluation of its efficacy in relevant cell-based assays and

animal models to determine its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize

potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational document to stimulate further research into SID
24785302, a promising compound within the pharmacologically significant class of pyrazolone

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12858318?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10454718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10454718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5066150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5066150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8747022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8747022/
https://www.mdpi.com/1420-3049/23/12/3369/review_report
https://www.benchchem.com/product/b12858318#discovery-and-synthesis-of-sid-24785302
https://www.benchchem.com/product/b12858318#discovery-and-synthesis-of-sid-24785302
https://www.benchchem.com/product/b12858318#discovery-and-synthesis-of-sid-24785302
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12858318?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12858318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12858318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

